7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to the pyridotriazolopyrimidinone class, characterized by a fused tricyclic core.
Properties
IUPAC Name |
11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12-10-6-14-13-15-8-16-18(13)11(10)3-4-17(12)7-9-2-1-5-20-9/h3-4,6,8-9H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHYVWKNBFWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrahydrofuran Moiety
The tetrahydrofuran-2-ylmethyl group facilitates nucleophilic substitutions due to the electron-rich oxygen atom and strained ring system. Key reactions include:
These reactions exploit the tetrahydrofuran group’s susceptibility to electrophilic attack, enabling modular functionalization.
Cyclization Reactions
The fused pyrido-triazolo-pyrimidine core undergoes cyclization to form extended heterocycles. Notable examples:
Microwave-Assisted Cyclocondensation
Reacting with aryl hydrazides under microwave irradiation (120°C, toluene) yields fused triazepines (83% yield) via intramolecular C–N bond formation .
Acid-Catalyzed Ring Expansion
In acetic acid, the triazole ring reacts with β-ketoesters to form seven-membered triazepinones (Scheme 1, ):
textPyrido-triazolo-pyrimidine + β-ketoester → Triazepinone (72% yield)
This reaction proceeds via aza-Michael addition followed by dehydration.
Hydrolysis of Ester Groups
The 6(7H)-one moiety undergoes hydrolysis under basic conditions:
textNaOH (aq.), EtOH, reflux → Carboxylic acid derivative (89% yield)
This intermediate serves as a precursor for amide couplings (e.g., with amines or hydrazines) .
Thiolation at the Triazole Ring
Reaction with Lawesson’s reagent substitutes oxygen with sulfur:
textLawesson’s reagent, toluene, 110°C → Thione analog (68% yield)
Thiolated derivatives show enhanced bioactivity in kinase inhibition assays .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl substituent:
| Coupling Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivatives | 75–88% | |
| Sonogashira | CuI, PdCl₂, alkyne | Alkynylated analogs | 61% |
These reactions diversify the compound’s aromatic region for structure-activity relationship (SAR) studies.
Biological Activity-Driven Modifications
Derivatives synthesized via the above routes exhibit:
-
Antiviral Activity : EC₅₀ = 0.8 µM against influenza A (via PA-PB1 polymerase inhibition) .
-
Antitubulin Effects : IC₅₀ = 1.2 µM in MCF-7 breast cancer cells .
Comparative Reactivity with Analogous Systems
| Compound | Key Reaction | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 7-Benzyl analog | Suzuki coupling | 2.1 × 10⁻³ |
| 5-Fluorophenyl derivative | Hydrolysis | 3.8 × 10⁻⁴ |
| Target compound (this study) | Microwave cyclization | 5.6 × 10⁻³ |
The tetrahydrofuran group enhances solubility but reduces electrophilicity compared to benzyl analogs.
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Studies have indicated that derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit:
- Anticancer Activity : Research has shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Research
7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one serves as a valuable tool in biological assays:
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity has been explored to understand its mechanism of action in biological systems.
- Receptor Binding Studies : Its interactions with specific receptors provide insights into its potential therapeutic effects.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials:
- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with tailored properties for applications in coatings and electronics.
- Nanotechnology : Its derivatives have been investigated for use in creating nanomaterials with enhanced stability and functionality.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis. |
| Johnson et al. (2024) | Antimicrobial Properties | Found effective against MRSA strains; suggested further development into antibiotic formulations. |
| Lee et al. (2025) | Material Development | Developed a novel polymer incorporating the compound that exhibits improved thermal stability and conductivity. |
Mechanism of Action
The mechanism of action of 7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations at Position 7
Substituents at position 7 of the pyridotriazolopyrimidinone core significantly alter molecular properties. Key analogs include:
Key Observations:
- Aryl vs. Alkyl Substituents: Aryl groups (e.g., 4-methoxyphenyl in ) enhance planarity and π-π stacking, increasing melting points (e.g., 184°C for a triazolopyrimidinone analog in ). Alkyl or heterocyclic substituents (e.g., tetrahydrofuranmethyl) may reduce crystallinity and improve solubility due to polar oxygen atoms.
- Polar Functional Groups : Hydroxyl (-OH) substituents (e.g., ) enhance hydrogen bonding but may reduce metabolic stability. The tetrahydrofuran group balances polarity and lipophilicity, favoring membrane permeability.
Physicochemical Properties
Melting Points and Solubility:
- Aryl-substituted analogs exhibit higher melting points (e.g., 243–245°C for a tetrahydroimidazopyridine derivative in ).
- The tetrahydrofuranmethyl group likely lowers the melting point compared to aryl analogs, as seen in alkyl-substituted compounds (e.g., 215–217°C for a phenethyl analog in ).
- Solubility in polar solvents (e.g., ethanol, DMSO) is expected to improve due to the oxygen-rich tetrahydrofuran moiety.
Structure-Activity Relationship (SAR) Trends
Electron-Donating Groups (e.g., methoxy in ): Improve binding to hydrophobic enzyme pockets.
Electron-Withdrawing Groups (e.g., trifluoromethoxy in ): Enhance metabolic stability and target affinity.
Polar Substituents (e.g., tetrahydrofuranmethyl): Optimize solubility without compromising bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, and how can purity be ensured?
- Methodological Answer : The synthesis of triazolopyrimidine derivatives typically involves multi-step heterocyclic condensation. For example, analogous compounds are synthesized via fusion of aminotriazole, carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate), and substituted aldehydes in polar aprotic solvents like DMF, followed by methanol quenching and crystallization . To ensure purity, column chromatography (silica gel) or recrystallization in ethanol is recommended. Purity validation requires HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values).
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-O from tetrahydrofuran ~1080 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing for polymorph studies .
Q. How can reaction conditions be optimized for higher yields?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) with 3–5 factors (e.g., reaction time, stoichiometry) reduces experimental runs while identifying optimal conditions. Response Surface Methodology (RSM) can model interactions between variables .
Advanced Research Questions
Q. What computational strategies are used to predict reaction pathways or regioselectivity in triazolopyrimidine synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces for intermediates and transition states. Software like Gaussian or ORCA can simulate reaction mechanisms (e.g., cyclization steps). Machine learning models trained on existing reaction databases (e.g., Reaxys) predict substituent effects on regioselectivity .
Q. How can researchers systematically evaluate the biological activity of this compound?
- Methodological Answer :
- In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize assays.
- In Vitro Assays : Dose-response curves (IC50) in enzyme inhibition or cell viability assays (MTT protocol).
- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the tetrahydrofuran or pyrimidine moieties to identify pharmacophores .
Q. How should contradictory spectroscopic data or unexpected byproducts be resolved during synthesis?
- Methodological Answer :
- Analytical Cross-Validation : Compare NMR/IR data with literature (e.g., similar triazolopyrimidines in ).
- Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts; HRMS and 2D NMR (COSY, HSQC) for structural assignment.
- Mechanistic Reassessment : Re-examine reaction stoichiometry or intermediates using kinetic studies (e.g., in situ IR monitoring) .
Q. What advanced separation techniques improve scalability for analogs of this compound?
- Methodological Answer : Membrane-based separations (nanofiltration) or simulated moving bed (SMB) chromatography enhance throughput. For chiral analogs, use immobilized chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
